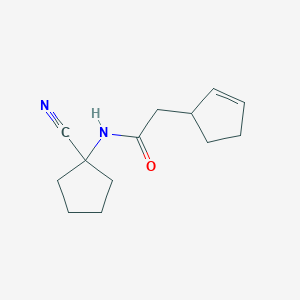
N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide, also known as CPP-ACP, is a bioactive peptide that has been widely used in scientific research due to its unique properties. CPP-ACP is a derivative of casein phosphopeptides (CPPs), which are naturally occurring peptides found in milk.
Wirkmechanismus
N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide works by binding to hydroxyapatite in the tooth enamel, forming a protective layer that helps to prevent demineralization. It also has the ability to inhibit the growth of bacteria that are responsible for tooth decay. This mechanism of action makes N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide an effective agent for the prevention and treatment of dental caries.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to enhance the remineralization of teeth, reduce the incidence of dental caries, and improve the overall oral health of individuals. Additionally, N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide has been shown to have antimicrobial properties, making it an effective agent for the prevention and treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide has several advantages for use in lab experiments. It is easy to synthesize and can be produced in large quantities. Additionally, it has a well-understood mechanism of action, making it a reliable agent for use in experiments. However, there are limitations to the use of N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide in lab experiments. It is not suitable for use in experiments that require the use of live animals, and its effects on humans are not well understood.
Zukünftige Richtungen
There are several future directions for the use of N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide in scientific research. One potential application is in the development of new dental treatments that utilize N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide to enhance the remineralization of teeth. Additionally, N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide could be used in the development of new antimicrobial agents for the prevention and treatment of bacterial infections. Further research is needed to fully understand the potential applications of N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide in scientific research.
Synthesemethoden
The synthesis of N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide involves the reaction between N-(1-cyanocyclopentyl)amine and cyclopent-2-en-1-ylacetic acid. This reaction results in the formation of N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide, which is a white crystalline powder. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide has been extensively studied in scientific research due to its unique properties. It has been shown to have the ability to bind to hydroxyapatite, which is the main mineral component of teeth. This binding ability allows N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide to enhance the remineralization of teeth, making it a promising candidate for the development of dental treatments.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-cyclopent-2-en-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-10-13(7-3-4-8-13)15-12(16)9-11-5-1-2-6-11/h1,5,11H,2-4,6-9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJDMFQJNANELK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CC2CCC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


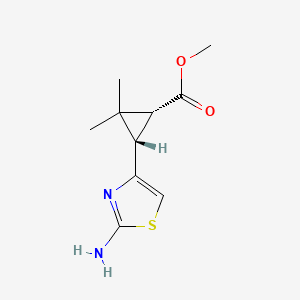
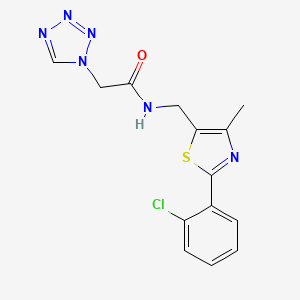
![2-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2397796.png)
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2397797.png)
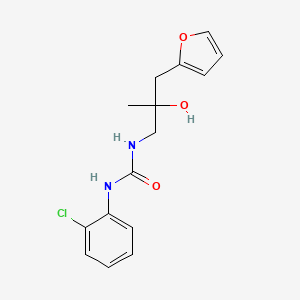
![6,12-Dihydroindeno[1,2-b]fluorene](/img/structure/B2397799.png)
![2,4-Dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]benzamide](/img/structure/B2397800.png)
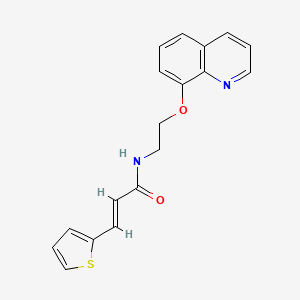
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2397803.png)
![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2397806.png)
![2,4-dichlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2397808.png)
![3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2397809.png)
![4-methoxy-3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2397810.png)